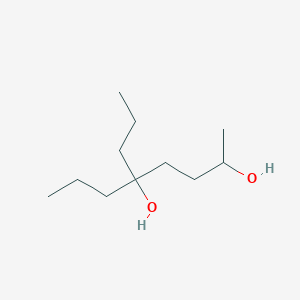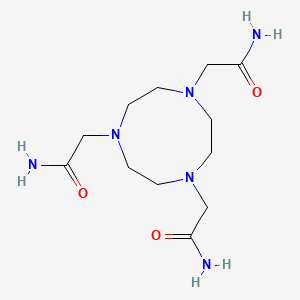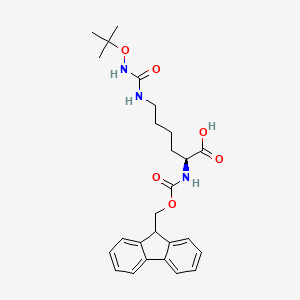
(E)-3-(2,3-Dimethoxy-phenyl)-acrylic acid ethyl ester, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(2,3-Dimethoxy-phenyl)-acrylic acid ethyl ester, 95% (hereafter referred to as EDPAE) is a versatile organic compound with a wide range of applications in both research and industry. EDPAE is a colorless, flammable liquid with a boiling point of 121 °C and a melting point of -50 °C. It has been used in the synthesis of a variety of organic compounds, including pharmaceuticals, agricultural chemicals, and dyes. In addition, EDPAE has been used as a starting material in the synthesis of a variety of heterocyclic compounds, such as indoles, oxazoles, and thiazoles.
Aplicaciones Científicas De Investigación
EDPAE has been used in a variety of scientific research applications. It has been used as a starting material in the synthesis of a variety of heterocyclic compounds, such as indoles, oxazoles, and thiazoles. In addition, EDPAE has been used in the synthesis of a variety of organic compounds, including pharmaceuticals, agricultural chemicals, and dyes. It has also been used in the synthesis of polymers, such as polyurethanes, polyesters, and polyamides.
Mecanismo De Acción
The mechanism of action of EDPAE is not fully understood. However, it is believed that the reaction of EDPAE with an acid catalyst produces an intermediate which undergoes a series of reactions to form the desired product. The intermediate is believed to be an enolate, which is a reactive species capable of undergoing a variety of reactions.
Biochemical and Physiological Effects
EDPAE has not been extensively studied for its biochemical and physiological effects. However, it is known to be a mild irritant to the skin and eyes, and inhalation of the vapor can cause respiratory irritation. In addition, EDPAE has been reported to be toxic to aquatic organisms and is classified as an environmental hazard.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
EDPAE has several advantages and limitations for lab experiments. On the plus side, it is a relatively inexpensive starting material and can be easily synthesized in the lab. Additionally, it can be used in a variety of reactions to synthesize a variety of organic compounds. On the other hand, it is a flammable liquid and must be handled with care. In addition, it has been reported to be toxic to aquatic organisms and is classified as an environmental hazard.
Direcciones Futuras
There are several potential future directions for research on EDPAE. For example, further studies could be conducted to better understand its biochemical and physiological effects. Additionally, research could be conducted to develop more efficient and cost-effective synthesis methods. Finally, research could be conducted to explore the potential applications of EDPAE in the synthesis of a variety of organic compounds.
Métodos De Síntesis
EDPAE can be synthesized by the reaction of 2,3-dimethoxybenzaldehyde and ethyl acrylate in the presence of an acid catalyst. The reaction is carried out at temperatures ranging from 70-80 °C and is typically complete within 1-2 hours. The product is isolated by distillation and can be purified by recrystallization from methanol.
Propiedades
IUPAC Name |
ethyl (E)-3-(2,3-dimethoxyphenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-4-17-12(14)9-8-10-6-5-7-11(15-2)13(10)16-3/h5-9H,4H2,1-3H3/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRPIWXVGAWRSMB-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=C(C(=CC=C1)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=C(C(=CC=C1)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Benzo[1,2-b:4,5-b']dithiophene-4,8-diyl bis(trifluoromethanesulfonate)](/img/structure/B6291797.png)


![5-[[1-(3-Fluoropropyl)azetidin-3-yl]amino]pyridine-2-carbaldehyde](/img/structure/B6291811.png)




